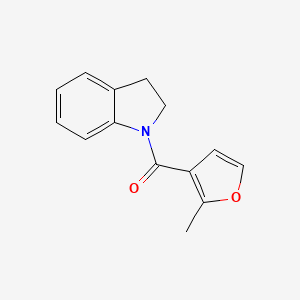

2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE

Description

2,3-Dihydro-1H-indol-1-yl(2-methyl-3-furyl)methanone is a methanone derivative featuring a dihydroindole scaffold linked via a ketone bridge to a 2-methyl-3-furyl substituent. The dihydroindole moiety (C₈H₉N) contributes aromatic and basic properties, while the 2-methyl-3-furyl group (C₅H₅O) introduces electron-rich heterocyclic characteristics. While specific pharmacological data are unavailable in the provided evidence, its structural features align with bioactive molecules modulating CNS or inflammatory pathways.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-12(7-9-17-10)14(16)15-8-6-11-4-2-3-5-13(11)15/h2-5,7,9H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPFQDAFJVTRES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE, a similar approach can be used, where the appropriate hydrazine and ketone precursors are reacted under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including 2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Neuroprotective Properties

Research indicates that derivatives of 2,3-dihydroindoles exhibit neuroprotective effects. A study highlighted the synthesis of new 2,3-dihydroindole derivatives that demonstrate antioxidant properties, which are crucial for protecting neural cells from oxidative stress. These compounds are synthesized from polyfunctional 2-oxindoles and have shown promise in developing treatments for neurodegenerative diseases .

Melatonin Receptor Binding

Another significant application is the exploration of its analogs as melatonin receptor ligands. Compounds derived from 2,3-dihydroindoles have been evaluated for their binding affinity to melatonin receptors (MT1 and MT2). Some studies suggest that modifications to the indole structure can enhance receptor affinity, potentially leading to new therapies for sleep disorders and circadian rhythm disruptions .

Synthetic Methodologies

The synthesis of 2,3-dihydroindole derivatives is a focal point of research due to their versatile applications. Various methods have been developed, including:

Chemoselective Reduction

A notable synthetic strategy involves the chemoselective reduction of functional groups in oxindole derivatives using boron hydrides. This method allows for the selective transformation of nitrile groups while preserving other functional groups, facilitating the creation of novel compounds with desired biological activities .

Green Chemistry Approaches

Recent advancements in green chemistry have led to solvent-free synthesis methods that improve efficiency and reduce environmental impact. For instance, grinding techniques have been employed to synthesize chalcones and other related compounds without the need for solvents, showcasing an eco-friendly approach to chemical synthesis .

Case Studies

Several case studies illustrate the practical applications of 2,3-dihydroindole derivatives:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to (1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone (CAS: 858348-28-4), another methanone derivative. Key differences include:

- Core Scaffolds :

- Target Compound : Dihydroindole fused with a methyl-substituted furan.

- Comparative Compound : Spiro[indoline-3,4'-piperidine] with a difluorophenyl group.

- Functional Groups :

- Both share a ketone bridge but differ in auxiliary moieties (allyl, fluorine, spiro system vs. dihydroindole and furan).

Physicochemical Properties

Pharmacological Implications

- The comparative compound’s fluorine and spiro architecture enhance metabolic stability and binding affinity, common in FDA-approved drugs (e.g., antipsychotics). The target compound’s furan and dihydroindole may favor solubility and membrane permeability, but empirical data are needed to confirm bioactivity.

Biological Activity

2,3-Dihydro-1H-indol-1-yl(2-methyl-3-furyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, drawing from diverse research findings.

The compound can be characterized by the following properties:

- Molecular Formula : C13H13N1O1

- Molecular Weight : 213.25 g/mol

- IUPAC Name : 2,3-dihydro-1H-indol-1-yl(2-methyl-3-furyl)methanone

Synthesis

The synthesis of 2,3-dihydro-1H-indol-1-yl(2-methyl-3-furyl)methanone typically involves the reaction of indole derivatives with furyl ketones under controlled conditions. The synthetic route often employs various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a related compound showed:

- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus at 0.98 μg/mL.

- Effective inhibition against Candida albicans with varying MIC values depending on structural modifications .

Table 1 summarizes the antimicrobial activity of related indole compounds:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Indolylquinazolinone 3k | S. aureus | 0.98 |

| Indolylquinazolinone 3k | MRSA | <1.00 |

| Indolylquinazolinone 3k | C. albicans | 7.80 |

Anticancer Activity

Indole derivatives have shown promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

- Compounds derived from indole showed IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung) and MCF-7 (breast) cells .

Table 2 lists the IC50 values for selected indole derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indole derivative A | A549 | 0.46 |

| Indole derivative B | MCF-7 | 0.21 |

| Indole derivative C | Hela | 0.32 |

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, some compounds showed preferential suppression of rapidly dividing cells compared to non-tumorigenic fibroblasts .

Case Studies

A notable study investigated the effects of synthesized indole derivatives on various bacterial strains and cancer cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.